Octametilciclotetrasiloxano

Descripción general

Descripción

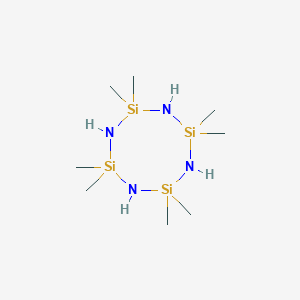

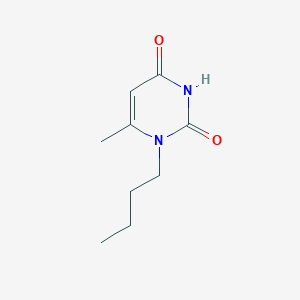

Octamethylcyclotetrasilazane, with the chemical formula C₈H₂₈N₄Si₄, is a silicon-nitrogen compound characterized by its cyclic structure. It is a colorless liquid known for its applications in various fields, including the synthesis of silicon-based materials . The compound is also referred to as 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane.

Aplicaciones Científicas De Investigación

Octamethylcyclotetrasilazane has a wide range of applications in scientific research:

Biology: Employed in the modification of surfaces for biological assays and the development of biocompatible materials.

Medicine: Utilized in the synthesis of drug delivery systems and medical implants.

Industry: Applied in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Octamethylcyclotetrasilazane, also known as D4, is primarily used as a chemical intermediate . It is a member of the cyclic siloxane, or cyclomethicone, family . Its primary targets are the materials it is added to, such as plastic and rubber products, paints, adhesives, cosmetics, and food packaging . It interacts with these materials to enhance their properties.

Mode of Action

D4 interacts with its targets by integrating into their structure during the manufacturing process . This integration can alter the properties of the target material, such as improving flexibility, durability, or other desired characteristics .

Biochemical Pathways

It can undergo various chemical reactions during the manufacturing process to form different compounds . The specific pathways affected would depend on the final product being synthesized.

Pharmacokinetics

The pharmacokinetics of D4 have been studied in the context of inhalation exposure . It was found that D4 is cleared primarily by exhalation, with the highest concentrations briefly achieved in tissues .

Result of Action

The primary result of D4’s action is the enhancement of the properties of the materials it is added to . For example, when added to cosmetics, it can improve the texture and spreadability of the product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D4. For instance, temperature and humidity can affect its volatility and stability . Additionally, D4 has been found in various environmental compartments, including air, water, and soil, indicating its potential for environmental distribution . The US Environmental Protection Agency has announced an evaluation of the environmental risks of its industrial uses .

Análisis Bioquímico

Biochemical Properties

It is known that Octamethylcyclotetrasilazane can interact with various enzymes, proteins, and other biomolecules in the process of synthesizing α-Si3N4 . The nature of these interactions is largely dependent on the specific conditions of the reaction, including temperature, pH, and the presence of other reactants .

Cellular Effects

The effects of Octamethylcyclotetrasilazane on cells and cellular processes are not well-documented. Due to its role in the synthesis of α-Si3N4, it may influence cell function by altering the cellular environment. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in the synthesis of α-Si3N4, which involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely be related to its role in the synthesis of α-Si3N4 .

Dosage Effects in Animal Models

There is currently no available information on the effects of Octamethylcyclotetrasilazane at different dosages in animal models

Metabolic Pathways

It is known that the compound is involved in the synthesis of α-Si3N4 . This process likely involves interactions with various enzymes and cofactors .

Transport and Distribution

Due to its role in the synthesis of α-Si3N4, it may interact with various transporters or binding proteins .

Subcellular Localization

Due to its role in the synthesis of α-Si3N4, it may be directed to specific compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octamethylcyclotetrasilazane can be synthesized through the reaction of dimethyldichlorosilane with ammonia. This process involves the formation of intermediate compounds, which then cyclize to form the desired product . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, octamethylcyclotetrasilazane is produced using large-scale reactors where dimethyldichlorosilane is reacted with ammonia in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the product from by-products and unreacted starting materials .

Types of Reactions:

Oxidation: Octamethylcyclotetrasilazane can undergo oxidation reactions, leading to the formation of silicon-oxygen compounds.

Reduction: The compound can be reduced under specific conditions to yield silicon-nitrogen-hydrogen compounds.

Substitution: It can participate in substitution reactions where the nitrogen atoms are replaced by other functional groups

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products Formed:

Oxidation Products: Silicon dioxide, silanols.

Reduction Products: Silicon-nitrogen-hydrogen compounds.

Substitution Products: Various silicon-organic compounds

Comparación Con Compuestos Similares

Hexamethylcyclotrisilazane: Another silicon-nitrogen compound with a similar cyclic structure but fewer silicon and nitrogen atoms.

Octamethylcyclotetrasiloxane: A silicon-oxygen compound with a similar cyclic structure but different chemical properties

Uniqueness: Octamethylcyclotetrasilazane is unique due to its specific silicon-nitrogen bonds, which provide distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of silicon-based materials and the modification of surfaces .

Propiedades

IUPAC Name |

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H28N4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIADVASZMLCQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H28N4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051511 | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020-84-4 | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Octamethylcyclotetrasilazane?

A1: Octamethylcyclotetrasilazane has the molecular formula (Si(CH3)2NH)4 and a molecular weight of 292.64 g/mol.

Q2: What are the key spectroscopic characteristics of OMCTS?

A2: Infrared and Raman spectroscopy have been extensively used to characterize OMCTS. [] These studies reveal characteristic vibrational bands corresponding to Si-N, Si-C, C-H, and N-H bonds, providing insights into the molecular structure and conformation. [] Additionally, 29Si, 13C, and 15N nuclear magnetic resonance (NMR) studies have been conducted to understand the solid-state behavior of OMCTS. []

Q3: Does OMCTS exhibit conformational isomerism?

A3: Yes, spectroscopic studies indicate that OMCTS exists in both chair and boat conformations. [] The relative populations of these isomers can be influenced by factors like temperature and state of matter (gas, liquid, or solid). []

Q4: How does OMCTS react with organometallic reagents?

A4: OMCTS reacts with organolithium reagents, such as n-butyllithium, to form alkali metal salts. [] These salts serve as versatile precursors for further functionalization, enabling the introduction of various substituents onto the cyclotetrasilazane ring. [, , , ]

Q5: Can OMCTS undergo ring contraction reactions?

A5: Yes, lithiated derivatives of OMCTS react with fluorosilanes and fluoroboranes to yield silyl-substituted cyclotrisilazanes. [, , , ] This ring contraction reaction proceeds through a nucleophilic substitution mechanism, highlighting the reactivity of the Si-N bond in the presence of strong electrophiles.

Q6: What is the significance of the reaction between OMCTS and dichlorodiphenylsilane?

A6: The reaction of OMCTS with dichlorodiphenylsilane is rather complex, leading to a mixture of products, including 1,3-dichloro-1,1,3,3-tetraphenyldisilazane and hexaphenylcyclotrisilazane. [] This reaction demonstrates the potential of OMCTS as a building block for the synthesis of larger cyclic silazanes with tailored properties.

Q7: How is OMCTS used in polymer chemistry?

A7: OMCTS acts as a chain extender for aliphatic polyesters, such as poly(diethylene glycol adipate), poly(ethylene adipate), and poly(butylene succinate). [, ] This chain-extending reaction significantly increases the molecular weight of the polyesters, influencing their thermal and mechanical properties. []

Q8: Can OMCTS be used to enhance the properties of quantum dots?

A8: Yes, OMCTS has shown promise as a ligand for enhancing the fluorescence of cadmium selenide/zinc sulfide (CdSe/ZnS) quantum dots dispersed in silicone resins. [, ] The reactive amine groups in OMCTS can passivate surface electron traps in the quantum dots, improving their photoluminescence efficiency and thermal stability. [, ]

Q9: What role does OMCTS play in the synthesis of silicon-containing ceramics?

A9: OMCTS is a crucial precursor for the synthesis of silicon carbonitride (SiCN) ceramics. [] Reaction of OMCTS with methylchlorodisilanes, followed by ammonolysis and pyrolysis, yields amorphous SiCN ceramics with excellent high-temperature properties and low chlorine content. []

Q10: Have computational methods been used to study OMCTS?

A10: While experimental studies dominate the literature, electron diffraction investigations have been conducted to elucidate the molecular structure of OMCTS. [] Further computational studies, including density functional theory (DFT) calculations, could provide valuable insights into the electronic structure, bonding, and reactivity of OMCTS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE](/img/structure/B86775.png)

![Dibenzo[b,E]oxepine-6,11-dione](/img/structure/B86799.png)